2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O2ClH It is a derivative of pyridine and piperidine, featuring a methoxy group at the second position of the pyridine ring and a piperidin-4-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced at the second position of the pyridine ring using methanol in the presence of a catalyst.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group is attached to the fifth position of the pyridine ring through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine and piperidine derivatives.
Scientific Research Applications
2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-5-(piperidin-4-yl)pyridine: Lacks the dihydrochloride salt form.
2-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride: Contains only one hydrochloride group.
2-Methoxy-5-(piperidin-4-yl)pyridine nitrate: Contains a nitrate group instead of hydrochloride.
The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride groups, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRJNMIJLIVJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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